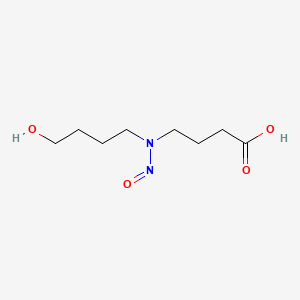
2-Bromo-4-(2-bromoethyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-bromoethyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)octane typically involves the bromination of octane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to generate bromine radicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where octane derivatives are treated with bromine or bromine-containing compounds under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2-bromoethyl)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-bromoethyl)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkyl halides on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2-bromoethyl)octane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromooctane: Similar in structure but lacks the additional bromoethyl group.
4-Bromo-2-(2-bromoethyl)hexane: A shorter chain analog with similar reactivity.
2,4-Dibromooctane: Contains two bromine atoms but in different positions.
Propiedades
Número CAS |
79023-48-6 |
|---|---|
Fórmula molecular |
C10H20Br2 |
Peso molecular |
300.07 g/mol |
Nombre IUPAC |
2-bromo-4-(2-bromoethyl)octane |
InChI |
InChI=1S/C10H20Br2/c1-3-4-5-10(6-7-11)8-9(2)12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
FPJZMNOZWDTAST-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCBr)CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


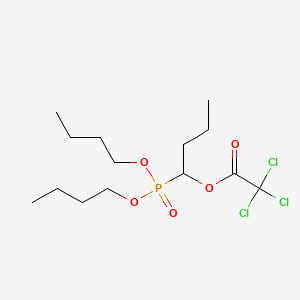
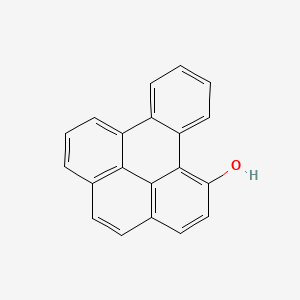
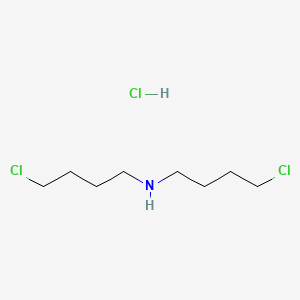
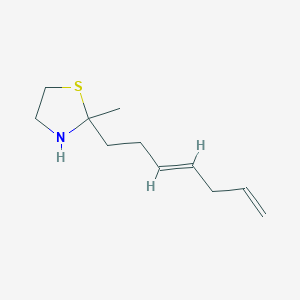
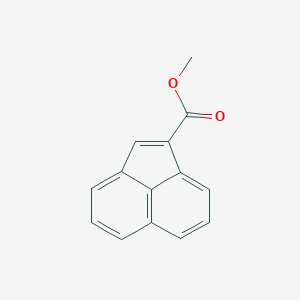
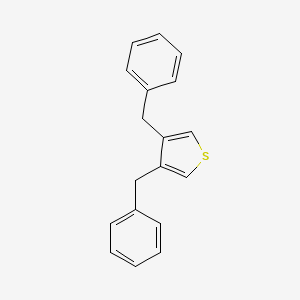
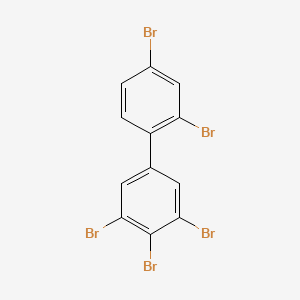
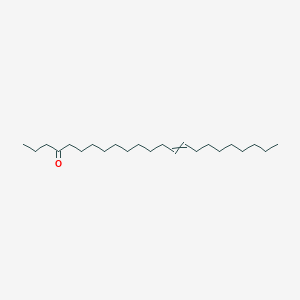
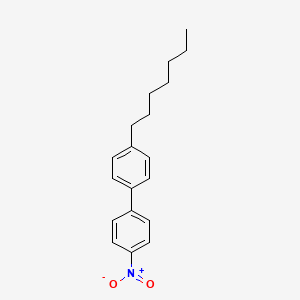


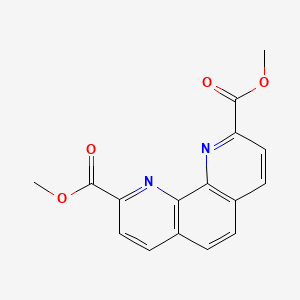
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
